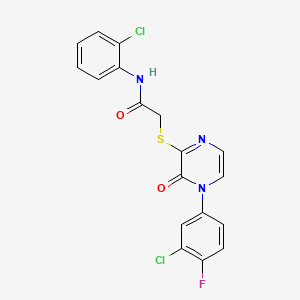

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-chlorophenyl)acetamide

Description

This compound features a pyrazine ring substituted with a 3-chloro-4-fluorophenyl group at position 4 and a thioacetamide moiety linked to a 2-chlorophenyl group.

Properties

IUPAC Name |

2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2FN3O2S/c19-12-3-1-2-4-15(12)23-16(25)10-27-17-18(26)24(8-7-22-17)11-5-6-14(21)13(20)9-11/h1-9H,10H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTSYRYHVVQZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-chlorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Molecular Formula

The molecular formula of the compound is , indicating the presence of multiple functional groups that may contribute to its biological activity.

Structural Characteristics

The structure features:

- A dihydropyrazine core, which is known for its role in various pharmacological activities.

- A thioether linkage that may enhance lipophilicity and membrane permeability.

- Chlorine and fluorine substituents, which can influence the compound's reactivity and binding affinity to biological targets.

Biological Activity

The biological activity of this compound has been investigated in several contexts, particularly focusing on its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit antitumor properties . For instance, a study on related compounds demonstrated significant inhibition of cell growth in cancer cell lines, with IC50 values often in the low micromolar range. The following table summarizes findings from various studies:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | SJSA-1 | 0.22 | MDM2 inhibition |

| Compound B | HCT116 | 0.15 | p53 activation |

| Target Compound | Various | TBD | TBD |

- MDM2 Inhibition : The compound likely interacts with the MDM2 protein, a negative regulator of the p53 tumor suppressor. By inhibiting MDM2, the compound can stabilize p53, leading to increased apoptosis in cancer cells.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

- Apoptosis Induction : Activation of pro-apoptotic pathways has been observed, suggesting that this compound may trigger programmed cell death in malignant cells.

Case Studies

In a recent study focusing on the pharmacodynamics of related compounds, it was found that oral administration significantly upregulated p53 and its downstream targets in xenograft models. This suggests a promising therapeutic window for further exploration in clinical settings.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its potential as a therapeutic agent. Preliminary data suggest:

- Absorption : The presence of lipophilic groups may enhance absorption.

- Distribution : High protein binding is anticipated due to the presence of multiple aromatic rings.

- Metabolism : Potential metabolic pathways include oxidation and conjugation, which are common for compounds with similar structures.

- Excretion : Renal excretion is likely to be a primary route based on structural analogs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Core Heterocycles: The target compound’s pyrazine core distinguishes it from pyridine (), quinazolinone (), and thienopyrimidine () analogs.

- Halogenation Patterns : The 3-Cl-4-F-phenyl group in the target compound contrasts with the 4-Cl-phenyl () and 2-Cl-4-F-phenyl () groups. Fluorine’s electronegativity may enhance binding specificity in biological systems .

- Thioether Linkage : All compounds share a thioacetamide or thioester group, which may contribute to redox activity or metal chelation .

Physicochemical Properties

- Molecular Weight: The target compound (~408.8 g/mol) is lighter than the thienopyrimidine (474 g/mol) and chromenone-pyrimidine (571 g/mol) analogs, which may influence bioavailability .

- Thermal Stability: The chromenone-pyrimidine derivative’s high melting point (302–304°C) suggests strong intermolecular forces (e.g., π-π stacking) compared to likely lower stability in the target compound .

- Hydrogen Bonding: The target compound has 1 H-bond donor (acetamide NH) and 5 acceptors (pyrazine N, two carbonyl O), similar to ’s 1 donor and 6 acceptors. This may correlate with solubility or target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.